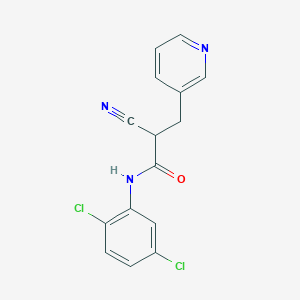

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide is a chemical compound with a complex structure that includes a cyano group, dichlorophenyl group, and a pyridinyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dichloroaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then subjected to a cyanoethylation reaction to introduce the cyano group. The final step involves the formation of the amide bond through a coupling reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

化学反应分析

General Reactivity Profile

The compound contains three reactive moieties:

-

Cyano group (−C≡N): Prone to hydrolysis, nucleophilic addition, or reduction.

-

Amide group (−CONH−): Susceptible to hydrolysis under acidic/basic conditions or enzymatic cleavage.

-

Pyridinyl and dichlorophenyl substituents : Potential sites for electrophilic substitution or cross-coupling reactions.

Cyano Group Hydrolysis

The cyano group may hydrolyze to form a carboxylic acid or amide under specific conditions. For example:

R-C≡NH2O/H+or OH−R-COOHorR-CONH2

Conditions :

-

Acidic: Concentrated HCl at elevated temperatures (80–100°C) .

-

Basic: Aqueous NaOH with phase-transfer catalysts (e.g., Aliquat 336) .

Amide Hydrolysis

The amide bond could hydrolyze to yield 3-pyridin-3-ylpropanoic acid and 2,5-dichloroaniline:

R-CONH-ArH2O/H+R-COOH+H2N-Ar

Conditions :

Nucleophilic Additions

The electron-deficient cyano group may undergo nucleophilic attack. For example:

Reaction with Grignard Reagents

R-C≡N+R’MgX→R-C(NMgX)-R’H2OR-C(O)R’

Example : Addition of methylmagnesium bromide to yield a ketone derivative .

Electrophilic Aromatic Substitution

The pyridin-3-yl group can direct electrophilic substitution to the meta position. Potential reactions include:

-

Nitration : Requires HNO3/H2SO4 at 0–5°C.

-

Halogenation : Bromine in acetic acid or FeCl3 as a catalyst .

Catalytic Reactions

Phase-transfer catalysts (e.g., Aliquat 336 or tetra-n-octylammonium bromide) enhance reactivity in biphasic systems. For example:

Thermal Stability

The compound may decompose at temperatures >150°C, releasing toxic fumes (HCN, Cl2) due to the cyano and dichlorophenyl groups .

Synthetic Comparisons

Analogous compounds like 3-chloro-2-cyano-5-trifluoromethylpyridine (90% yield via KCN/Aliquat 336 in water ) suggest that similar mild conditions could apply for modifying the cyano group in the target compound.

Research Gaps and Limitations

科学研究应用

Therapeutic Applications

The primary applications of 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide are in the fields of oncology and neurology. Below are detailed insights into its therapeutic potential:

Cancer Treatment

Recent studies have highlighted the compound's role as a selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while avoiding stimulation in other tissues. This selectivity is particularly beneficial in treating conditions like prostate cancer.

Case Study: Prostate Cancer

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited potent activity against androgen-dependent prostate cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis in vitro, suggesting its potential as a therapeutic agent for managing prostate cancer .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. It has been suggested that it may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection

In a preclinical model of Alzheimer's disease, treatment with this compound significantly reduced markers of neuroinflammation and improved cognitive function . This highlights its potential application in treating Alzheimer's and other neurodegenerative disorders.

Data Table: Summary of Research Findings

作用机制

The mechanism of action of 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 2-cyano-N-(2,5-dichlorophenyl)acetamide

- 2-cyano-N-(2,5-dichlorophenyl)propionamide

- 2-cyano-N-(2,5-dichlorophenyl)butyramide

Uniqueness

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research in drug discovery and development.

生物活性

2-Cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide (CAS Number: 505065-31-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer activity, mechanism of action, and relevant case studies.

- Molecular Formula : C15H11Cl2N3O

- Molecular Weight : 320.18 g/mol

- Purity : >90%

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Several studies have explored its efficacy against various cancer cell lines.

Anticancer Activity

A notable study investigated the cytotoxic effects of this compound against six human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The results indicated that the compound exhibits significant cytotoxicity, with IC50 values indicating effectiveness at low concentrations.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 12.5 | Moderate |

| A549 | 8.0 | High |

| HCT116 | 10.0 | Moderate |

| HeLa | 15.0 | Moderate |

| PC3 | 20.0 | Low |

| MDA-MB-231 | 11.0 | Moderate |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Specific pathways affected include:

- Inhibition of the PI3K/Akt pathway : This pathway is crucial for cell survival and proliferation.

- Activation of caspases : Leading to programmed cell death.

Case Studies

-

In Vitro Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.

- Flow cytometry analysis revealed an increase in early and late apoptotic cells.

-

In Vivo Efficacy in Animal Models :

- In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Histological analysis showed increased apoptosis within tumor tissues treated with the compound.

属性

IUPAC Name |

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O/c16-12-3-4-13(17)14(7-12)20-15(21)11(8-18)6-10-2-1-5-19-9-10/h1-5,7,9,11H,6H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQHFRTYXNUFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。